

# Application of Formyl Cation in Friedel-Crafts Acylation: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Formyl cation*

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## Introduction

The introduction of a formyl group ( $-\text{CHO}$ ) onto an aromatic ring, a process known as formylation, is a cornerstone of organic synthesis, providing a direct route to aromatic aldehydes. These aldehydes are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, fragrances, and dyes. A key electrophilic species in these reactions is the **formyl cation** ( $\text{HCO}^+$ ) or its equivalent. This document provides detailed application notes and experimental protocols for the Friedel-Crafts type formylation of aromatic compounds, with a focus on methods involving the generation of a **formyl cation** or a similar electrophilic species.

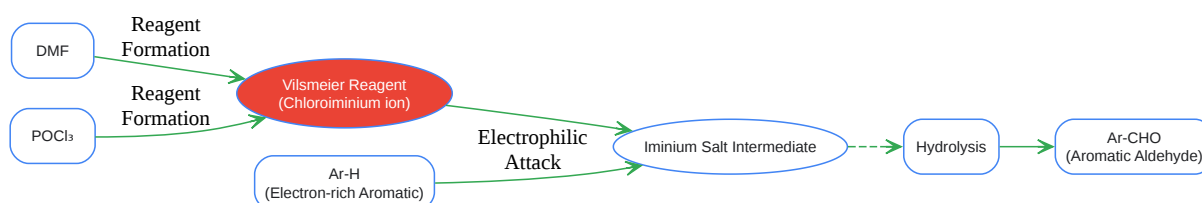
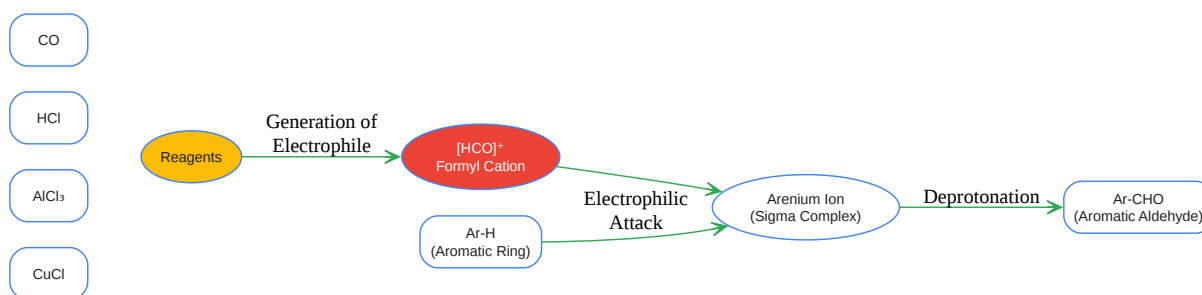
## Key Formylation Methods and the Role of the Formyl Cation

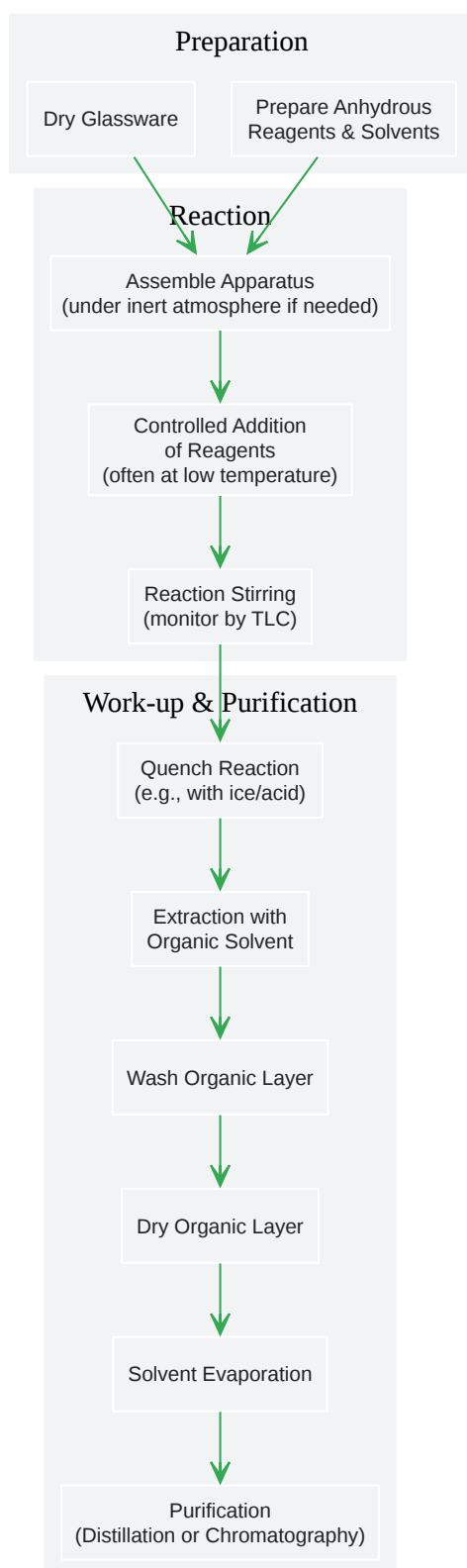
The direct Friedel-Crafts acylation using formyl chloride is not feasible due to the instability of formyl chloride, which readily decomposes to carbon monoxide and hydrogen chloride.<sup>[1]</sup> Therefore, strategies for the in situ generation of a **formyl cation** or an equivalent electrophile are employed. The primary methods include the Gattermann-Koch reaction, the Vilsmeier-Haack reaction, and the use of stable formylating agents like formyl fluoride.

## Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride ( $\text{AlCl}_3$ ), and a co-catalyst, cuprous chloride ( $\text{CuCl}$ ).<sup>[2][3]</sup> The reaction is generally applicable to benzene and its alkylated derivatives.<sup>[4][5]</sup> However, it is not suitable for phenol and phenol ether substrates.<sup>[6][7]</sup>

Mechanism: The reaction proceeds through the formation of a highly reactive electrophile, believed to be the **formyl cation**,  $[\text{HCO}]^+$ . This electrophile then attacks the aromatic ring in a typical electrophilic aromatic substitution manner.<sup>[2][8]</sup>





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